molecular formula C27H25N3O5S B11618499 (2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(4-ethoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(4-ethoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

Cat. No.: B11618499
M. Wt: 503.6 g/mol
InChI Key: HHWJCHKAMAYCKX-UHFFFAOYSA-N
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Description

The compound (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-(4-ETHOXYPHENYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic molecule featuring a thiazinane ring, a benzodioxole moiety, and a phenylimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-(4-ETHOXYPHENYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazinane Ring: This step involves the cyclization of a suitable thioamide with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Benzodioxole Moiety: This can be achieved through a Friedel-Crafts acylation reaction using a benzodioxole derivative and an acyl chloride.

    Attachment of the Phenylimino Group: This step involves the condensation of an aniline derivative with the thiazinane intermediate under dehydrating conditions.

    Final Coupling: The final step involves coupling the intermediate with an ethoxyphenyl derivative using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazinane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted thiazinane derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism of action of (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-(4-ETHOXYPHENYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets, while the thiazinane ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-(4-ETHOXYPHENYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-CARBOXAMIDE lies in its complex structure, which combines multiple functional groups, allowing for diverse chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C27H25N3O5S

Molecular Weight

503.6 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-N-(4-ethoxyphenyl)-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C27H25N3O5S/c1-2-33-21-11-9-20(10-12-21)28-26(32)24-15-25(31)30(27(36-24)29-19-6-4-3-5-7-19)16-18-8-13-22-23(14-18)35-17-34-22/h3-14,24H,2,15-17H2,1H3,(H,28,32)

InChI Key

HHWJCHKAMAYCKX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=CC=C3)S2)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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